Cas no 85583-40-0 (4-2-(5-Ethyl-2-pyridyl)ethoxyaniline)

4-2-(5-Ethyl-2-pyridyl)ethoxyaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-
- 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline
- 4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline
- 2-[2-(4-Aminophenoxy)]ethyl-5-ethyl-pyridine
- 4-[2-(5-ethyl-2-pyridyI)ethoxy]aniline
- Benzenamine,4-[2-(5-ethyl-2-pyridinyl)ethoxy]
- pioglitazone amino ether
- DB-367207
- SCHEMBL1200713
- 85583-40-0
- IDEJJBCHUQNLIB-UHFFFAOYSA-N
- 4-(2-(5-Ethylpyridin-2-yl)ethoxy)aniline
- SB81058
- 4-(2-(5-ethyl-2-pyridyl)ethoxy)aniline
- DTXSID40467633
- 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline
-
- MDL: MFCD22989131
- インチ: InChI=1S/C15H18N2O/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10,16H2,1H3
- InChIKey: IDEJJBCHUQNLIB-UHFFFAOYSA-N
- ほほえんだ: CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 242.14200
- どういたいしつりょう: 242.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 48.1Ų
じっけんとくせい
- PSA: 48.14000
- LogP: 3.42890
4-2-(5-Ethyl-2-pyridyl)ethoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D966551-1g |
4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline |
85583-40-0 | 95% | 1g |
$585 | 2024-08-03 | |
eNovation Chemicals LLC | D966551-5g |
4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline |
85583-40-0 | 95% | 5g |
$1185 | 2024-08-03 | |
eNovation Chemicals LLC | D966551-5g |
4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline |
85583-40-0 | 95% | 5g |
$1185 | 2025-02-25 | |
TRC | E931982-1mg |
4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline |
85583-40-0 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | E931982-10mg |
4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline |
85583-40-0 | 10mg |
$1642.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D966551-1g |
4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline |
85583-40-0 | 95% | 1g |
$585 | 2025-02-27 | |
eNovation Chemicals LLC | D966551-5g |
4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline |
85583-40-0 | 95% | 5g |
$1185 | 2025-02-27 | |
eNovation Chemicals LLC | D966551-1g |
4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline |
85583-40-0 | 95% | 1g |
$585 | 2025-02-25 |
4-2-(5-Ethyl-2-pyridyl)ethoxyaniline 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
4-2-(5-Ethyl-2-pyridyl)ethoxyanilineに関する追加情報
Professional Introduction to Compound with CAS No. 85583-40-0 and Product Name: 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline
The compound with CAS No. 85583-40-0 and the product name 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of a pyridine moiety and an ethoxyaniline side chain imparts distinct chemical properties that make it a valuable candidate for further exploration.
Recent studies have highlighted the importance of 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline in the synthesis of novel therapeutic agents. Its structural motif, combining a pyridine ring with an ethoxyaniline substituent, suggests promising interactions with biological targets. Specifically, the 5-Ethyl-2-pyridyl group enhances the compound's solubility and bioavailability, making it an attractive scaffold for medicinal chemists. This feature has been leveraged in the design of small-molecule inhibitors targeting various diseases, including cancer and inflammatory disorders.
In the realm of oncology research, 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline has been investigated for its potential to disrupt key signaling pathways involved in tumor growth. Preclinical studies have demonstrated its ability to modulate enzymes such as tyrosine kinases, which are critical in cancer progression. The pyridine moiety, in particular, has been shown to enhance binding affinity to these enzymes, leading to increased efficacy. This discovery aligns with the broader trend in oncology towards developing targeted therapies that minimize side effects while maximizing therapeutic outcomes.
Beyond oncology, 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline has shown promise in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier has been a key focus of research, as it allows for direct interaction with central nervous system (CNS) targets. Studies have indicated that it may have neuroprotective properties, making it a candidate for conditions such as Alzheimer's disease and Parkinson's disease. The ethoxyaniline component is particularly noteworthy for its potential to interact with neurotransmitter receptors, offering a novel approach to managing these complex conditions.
The synthesis of 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline involves sophisticated organic chemistry techniques that highlight its complexity and uniqueness. The process typically requires multi-step reactions, including condensation, alkylation, and functional group transformations. Advanced catalytic methods have been employed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These synthetic strategies underscore the compound's significance as a building block for more complex drug molecules.
From a computational chemistry perspective, 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at an atomic level. Advanced simulation techniques have revealed insights into its binding mechanism, providing valuable information for drug design optimization. Such computational approaches are increasingly integral to modern pharmaceutical research, enabling rapid screening of potential drug candidates and reducing experimental costs.
The pharmacokinetic properties of 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical viability. Preliminary data suggest favorable pharmacokinetic profiles, including reasonable bioavailability and moderate metabolic clearance rates. These characteristics make it a promising candidate for further clinical development.
In conclusion, 4-2-(5-Ethyl-2-pyridyl)ethoxyaniline, represented by CAS No. 85583-40-0, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in drug development efforts across multiple therapeutic areas. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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